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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of 2-(4-Aminophenyl)butanoic acid (CAS No. 29644-97-1). Designed for
researchers, scientists, and professionals in drug development, this document delves into the
molecule's physicochemical characteristics, spectroscopic profile, reactivity, and its role as a
versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. By
integrating established protocols and field-proven insights, this guide aims to serve as an
authoritative resource for leveraging this compound in advanced scientific research.

Introduction: A Versatile Phenylalkanoic Acid

2-(4-Aminophenyl)butanoic acid is a non-proteinogenic amino acid derivative that features a
chiral center at the alpha-carbon, an aromatic amine, and a carboxylic acid moiety.[1][2] This
unique combination of functional groups makes it a valuable building block in organic
synthesis, particularly within the pharmaceutical industry. Its structure offers multiple reactive
sites, enabling the creation of diverse and complex molecules.[3] It is recognized as a key
intermediate in the synthesis of various bioactive compounds, including GABA (gamma-
aminobutyric acid) receptor modulators and the anti-inflammatory drug Indobufen.[3]
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The compound is also known by several synonyms, including a-(p-Aminophenyl)butyric acid
and Benzeneacetic acid, 4-amino-a-ethyl-.[1] Understanding its fundamental chemical
properties is paramount for optimizing reaction conditions, ensuring purity, and unlocking its full
potential in synthetic applications.

Physicochemical and Computed Properties

A precise understanding of the physical and chemical properties of 2-(4-
Aminophenyl)butanoic acid is essential for its handling, characterization, and application in
experimental workflows. These properties dictate its solubility, stability, and reactivity.

Property Value Source

CAS Number 29644-97-1 [1][4]

Molecular Formula C10H13NO2 [1]

Molecular Weight 179.22 g/mol [1][4]
2-(4-aminophenyl)butanoic

IUPAC Name _ [1]
acid

_ CCC(C1=CC=C(C=C1)N)C(=0O

Canonical SMILES [1]
)O
WAPLXGPARWRGJO-

InChlKey [1]
UHFFFAOYSA-N

Appearance Solid / Powder [5]
Room temperature, under inert

Storage Temperature [5]
atmosphere

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The
distinct functional groups of 2-(4-Aminophenyl)butanoic acid give rise to a characteristic
spectral fingerprint.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum provides detailed information about the hydrogen
environment. Key expected signals include:

o Atriplet corresponding to the methyl (-CHs) protons of the ethyl group.

o A multiplet for the methylene (-CH-z) protons of the ethyl group.

o Atriplet or doublet of doublets for the methine (-CH) proton at the a-carbon.

o Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
o Abroad singlet for the amine (-NH2) protons.

o Avery broad singlet far downfield for the carboxylic acid (-COOH) proton.[7]

e 13C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent
carbon atoms. Expected signals include:

o Asignal for the methyl carbon.
o Asignal for the methylene carbon.
o Asignal for the a-carbon (methine).

o Four distinct signals for the aromatic carbons (two for the substituted carbons and two for
the unsubstituted carbons).

o Asignal in the downfield region (typically >170 ppm) for the carbonyl carbon of the
carboxylic acid.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the presence of key functional groups.[6]

o O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of
2400-3600 cm~1, which often overlaps with the C-H stretching region.[7]

e N-H Stretch (Amine): Two distinct peaks (for the symmetric and asymmetric stretches) are
typically observed in the 3300-3500 cm~1 region.
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e C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds appear just above
3000 cm~1, while aliphatic C-H stretches are found just below 3000 cm—1.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm~tis
characteristic of the carbonyl group.[7]

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region indicate
the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and formula of the compound.[6]
For 2-(4-Aminophenyl)butanoic acid, the molecular ion peak (M*) would be observed at an
m/z corresponding to its molecular weight (179.22). High-resolution mass spectrometry can
confirm the elemental composition, C10H13NOs2.

Synthesis and Chemical Reactivity

The synthetic utility of 2-(4-Aminophenyl)butanoic acid stems from its straightforward
preparation and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and efficient method for synthesizing 2-(4-Aminophenyl)butanoic acid involves
the reduction of its nitro precursor, 2-(4-nitrophenyl)butyric acid.[3] This transformation is
typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation
(e.g., Hz, Pd/C)
in a suitable solvent (e.g., Ethanol)

2-(4-Aminophenyl)butanoic Acid
(Final Product)

2-(4-Nitrophenyl)butyric Acid | Reduction
(Precursor)

Work-up & Purification
(Filtration, Recrystallization)

Click to download full resolution via product page
Caption: General workflow for the synthesis of 2-(4-Aminophenyl)butanoic acid.

Exemplary Protocol: Reduction of 2-(4-Nitrophenyl)butyric Acid[3][8]
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 Dissolution: Dissolve 2-(4-nitrophenyl)butyric acid in a suitable solvent, such as ethanol or
methanol, in a hydrogenation vessel.

» Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).
The choice of catalyst loading is critical for reaction efficiency; higher loadings may be
required for less reactive substrates but increase costs.

e Hydrogenation: Seal the vessel and purge with nitrogen before introducing hydrogen gas.
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at
room temperature. The reaction is monitored by techniques like TLC or LC-MS to track the
disappearance of the starting material.

« Filtration: Upon reaction completion, carefully vent the hydrogen and purge the vessel with
nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium
catalyst. This step must be performed cautiously as the catalyst can be pyrophoric.

« |solation: Concentrate the filtrate under reduced pressure to yield the crude product.

 Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol
mixture) to obtain pure 2-(4-Aminophenyl)butanoic acid.

Chemical Reactivity

The dual functionality of 2-(4-Aminophenyl)butanoic acid provides a platform for a wide
range of chemical transformations.

[2-(4-Aminophenyl)butanoic Acid | Aromatic Amine (-NHz2) | Carboxylic Acid (-COOH))

Forms Amides /Forms Diazonium Salt \Forms Esters Forms Amides

Amine Group Reactions Carboxylic Acid Reactions

N-Acylation Diazotization Esterification Amide Coupling
(Acyl Halides, Anhydrides) (NaNOz2, HCI) (Alcohols, Acid Catalyst) (Amines, Coupling Reagents)

Click to download full resolution via product page
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Caption: Key reactive sites and potential transformations of the molecule.

o Reactions of the Aromatic Amine: The primary amine group is nucleophilic and can undergo
standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-
type reactions to introduce a wide variety of substituents onto the aromatic ring.

o Reactions of the Carboxylic Acid: The carboxylic acid group can be converted into esters,
amides, acid chlorides, or reduced to the corresponding primary alcohol. Amide bond
formation, using standard peptide coupling reagents (e.g., DCC, EDC), is a patrticularly
important reaction in the context of drug development.[2]

Applications in Research and Drug Development

The structural features of 2-(4-Aminophenyl)butanoic acid make it a valuable component in
medicinal chemistry and material science.

o Pharmaceutical Intermediates: It is a crucial building block for synthesizing
pharmacologically active molecules. Its role as an intermediate for Indobufen, a platelet
aggregation inhibitor, highlights its industrial relevance.[3]

o Peptidomimetics and Novel Scaffolds: The amino acid structure allows for its incorporation
into peptide chains to create novel peptidomimetics or as a scaffold for combinatorial
chemistry libraries.[2] Derivatives have been explored for creating aromatic peptidic nucleic
acid (APNA) oligomers.[9]

e PROTAC Linkers: The related compound, 4-(4-Aminophenyl)butanoic acid, has been
identified as a PROTAC (Proteolysis-Targeting Chimera) linker, used to connect a target-
binding ligand to an E3 ligase ligand.[10] This suggests that 2-(4-Aminophenyl)butanoic
acid could also be explored for similar applications in targeted protein degradation, a cutting-
edge area of drug discovery.

e Neuroactive Compound Synthesis: Its structural similarity to GABA makes it a precursor for
developing GABA receptor modulators, with potential applications in treating neurological
conditions.[3]

Safety, Handling, and Storage
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As with any chemical reagent, proper safety protocols must be followed when handling 2-(4-
Aminophenyl)butanoic acid.

» Hazard Identification: The compound is classified with GHS07 pictograms (Exclamation
mark).[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin
irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

[5]

o Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and direct contact with skin and eyes.

e Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is
recommended to keep it under an inert atmosphere (e.g., argon or nitrogen).[5]

Conclusion

2-(4-Aminophenyl)butanoic acid is a molecule of significant utility, bridging fundamental
organic synthesis with advanced applications in drug discovery and material science. Its well-
defined physicochemical properties, predictable spectroscopic signature, and versatile
reactivity make it an indispensable tool for the modern researcher. This guide provides the
foundational knowledge required to confidently and effectively utilize this compound in a variety
of scientific endeavors, from the synthesis of novel therapeutics to the development of
innovative chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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